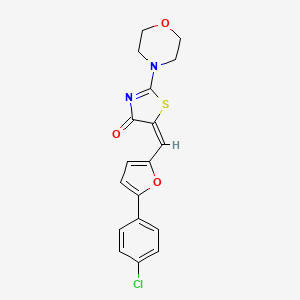

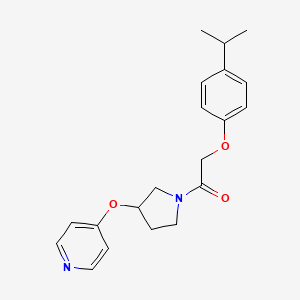

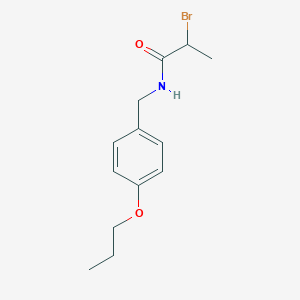

![molecular formula C24H30N2O B2842807 1-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one CAS No. 1421469-26-2](/img/structure/B2842807.png)

1-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one” is a chemical compound that belongs to the class of organic compounds known as azabicyclo[3.3.1]nonanes . It contains a bicyclo[3.3.1]nonane ring system, which is a nine-membered bicyclic structure that consists of a three-membered ring fused to a six-membered ring .

Synthesis Analysis

The synthesis of such compounds involves various chemical reactions. For instance, the catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel can yield the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines .Molecular Structure Analysis

The molecular structure of this compound is influenced by its unsaturation. The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .Scientific Research Applications

Synthesis and Structural Analysis

Research in the field of diazabicyclo[3.3.1]nonan derivatives, including 1-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one, focuses on the synthesis, structure, and biological activities of these compounds. Novel derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one have been synthesized to explore their potential biological activity and toxicity. These studies involve complex synthesis methods to develop compounds that could be used in the targeted design and identification of systems for pharmacological applications (Malmakova et al., 2021).

Antitumor Properties

Exploration into the antitumor properties of diazabicyclo[3.3.1]nonane derivatives has led to the synthesis of compounds with significant potential. By synthesizing 3,7-diazabicyclo[3.3.1]nonanes and related structures, researchers aim to discover new treatments for cancer. These efforts have yielded compounds that exhibit antitumor activity in laboratory tests, indicating their potential for further development into therapeutic agents (Arutyunyan et al., 1995).

Structural and Conformational Insights

Studies on the structural and conformational aspects of diazabicyclononanes provide critical insights into the physical and chemical properties of these compounds. Investigations using spectroscopic methods such as NMR, IR, and Raman spectroscopy, along with X-ray diffraction, help in understanding the molecular structure and the effects of different substitutions on the compound's behavior. This knowledge is essential for designing compounds with desired biological activities (Gálvez et al., 1985).

Opioid Receptor Affinity and Cytotoxic Activity

Research on 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives also explores their interaction with opioid receptors and their potential cytotoxic activities against cancer cell lines. By synthesizing stereoisomeric alcohols and methyl ethers from these compounds, scientists investigate their affinity for sigma receptors and their ability to inhibit cell growth. These studies provide a foundation for developing new therapeutic agents targeting specific receptors involved in pain management and cancer treatment (Geiger et al., 2007).

properties

IUPAC Name |

1-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O/c27-24(16-7-13-20-9-3-1-4-10-20)26-22-14-8-15-23(26)19-25(18-22)17-21-11-5-2-6-12-21/h1-6,9-12,22-23H,7-8,13-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDYGSTYSBIMMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC(C1)N2C(=O)CCCC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

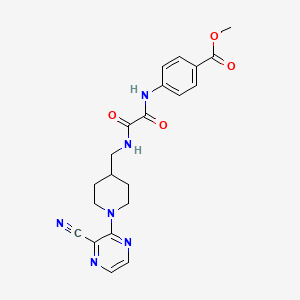

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2842724.png)

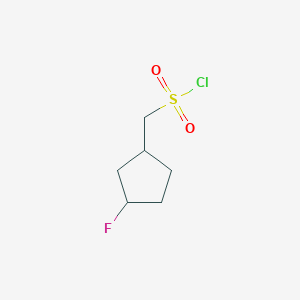

![(1S,5S)-6,6-Dimethyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2842735.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2842736.png)

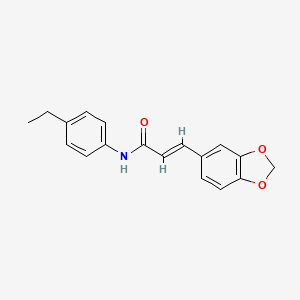

![3-[(Pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B2842739.png)